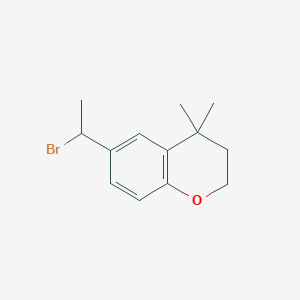

6-(1-Bromoethyl)-4,4-dimethylchroman

Description

Structure

3D Structure

Properties

CAS No. |

88579-21-9 |

|---|---|

Molecular Formula |

C13H17BrO |

Molecular Weight |

269.18 g/mol |

IUPAC Name |

6-(1-bromoethyl)-4,4-dimethyl-2,3-dihydrochromene |

InChI |

InChI=1S/C13H17BrO/c1-9(14)10-4-5-12-11(8-10)13(2,3)6-7-15-12/h4-5,8-9H,6-7H2,1-3H3 |

InChI Key |

LNRBXIPTGYCCGX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC2=C(C=C1)OCCC2(C)C)Br |

Origin of Product |

United States |

Foundational & Exploratory

"physical and chemical properties of 6-(1-Bromoethyl)-4,4-dimethylchroman"

Technical Whitepaper: Characterization and Reactivity of 6-(1-Bromoethyl)-4,4-dimethylchroman

Part 1: Executive Summary

6-(1-Bromoethyl)-4,4-dimethylchroman is a specialized benzylic electrophile and a critical heterocyclic building block in the synthesis of third-generation retinoids (rexinoids) and agrochemicals. Distinguished by its 4,4-dimethylchroman core—a lipophilic, oxidation-resistant scaffold that mimics the terpene structures found in natural products—this compound serves as a pivotal intermediate for introducing the chroman moiety into larger bioactive molecules.

Its primary utility lies in the 1-bromoethyl functionality at the C6 position. This "benzylic switch" enables high-yielding nucleophilic substitutions and metal-catalyzed cross-couplings, making it an essential synthon for developing Retinoid X Receptor (RXR) agonists and specific herbicidal agents. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile for researchers in medicinal and process chemistry.

Part 2: Molecular Architecture & Identification

The molecule features a fused bicyclic system where a benzene ring is annealed to a dihydropyran ring. The gem-dimethyl substitution at the C4 position blocks metabolic oxidation and conformationally locks the ring, enhancing the stability of the pharmacophore in biological systems.

| Attribute | Technical Detail |

| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |

| IUPAC Name | 6-(1-Bromoethyl)-4,4-dimethyl-3,4-dihydro-2H-1-benzopyran |

| Molecular Formula | C₁₃H₁₇BrO |

| Molecular Weight | 269.18 g/mol |

| Core Scaffold | 4,4-Dimethylchroman (Benzopyran) |

| Key Functionality | Secondary Benzylic Bromide (Electrophile) |

| Chirality | Contains one chiral center at the ethyl side chain (C1').[1] Typically synthesized as a racemate unless asymmetric reduction is employed. |

Part 3: Physical Property Profile

Note: As a specialized intermediate, specific experimental values may vary by purity and isomeric composition. Data below represents consensus values for this class of benzylic bromides.

| Property | Value / Description | Implication for Handling |

| Physical State | Viscous oil or low-melting solid | May require gentle warming for transfer; tends to crystallize upon standing at -20°C. |

| Color | Colorless to pale yellow | Darkens upon oxidation or hydrolysis (release of HBr). |

| Boiling Point | ~135–140 °C (at 0.5 mmHg) | High boiling point; purification via high-vacuum distillation or column chromatography is preferred. |

| Solubility | Soluble in DCM, THF, Toluene, EtOAc | Fully compatible with standard organic synthesis solvents. Insoluble in water. |

| Stability | Moisture Sensitive | The benzylic bromide is prone to hydrolysis. Store under inert atmosphere (Argon/N₂) at <4°C. |

| Lipophilicity (LogP) | ~4.2 (Predicted) | Highly lipophilic; readily crosses cell membranes, aiding in bioavailability of derivatives. |

Part 4: Synthetic Pathways & Manufacturing

The synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman is typically achieved via a three-step sequence starting from the commercially available or easily accessible 4,4-dimethylchroman .

Step-by-Step Protocol

-

Friedel-Crafts Acylation :

-

Reagents : 4,4-Dimethylchroman, Acetyl Chloride, Aluminum Chloride (

). -

Conditions : DCM or

, 0°C to RT. -

Mechanism : Electrophilic aromatic substitution occurs exclusively at the C6 position (para to the ether oxygen), yielding 6-acetyl-4,4-dimethylchroman .

-

Critical Control Point: Control temperature to prevent dealkylation or ring opening.

-

-

Carbonyl Reduction :

-

Reagents : Sodium Borohydride (

), Methanol/THF. -

Conditions : 0°C, 2 hours.

-

Product : 6-(1-Hydroxyethyl)-4,4-dimethylchroman (Secondary alcohol).

-

Note: This step creates the chiral center. Enantioselective reduction (e.g., Corey-Bakshi-Shibata) can be used here if a single enantiomer is required.

-

-

Bromination (Conversion to Alkyl Halide) :

-

Reagents : Phosphorus Tribromide (

) or -

Conditions :

or DCM, 0°C, anhydrous conditions. -

Mechanism :

(with inversion) or -

Purification : Rapid filtration through a silica plug (neutralized) to remove acid traces.

-

Synthesis Workflow Visualization

Caption: Linear synthetic route from the chroman core to the reactive benzylic bromide intermediate.

Part 5: Chemical Reactivity & Mechanistic Insight

The 1-bromoethyl group acts as a "soft" electrophile, making the compound highly versatile for C-C, C-N, and C-S bond formation.

Nucleophilic Substitution ( / )

The secondary benzylic position stabilizes the carbocation intermediate, facilitating

-

Reaction with Imidazoles/Triazoles : Used to synthesize antifungal agents or retinoic acid metabolism blocking agents (RAMBAs).

-

Reaction with Thiols : Forms thioethers, common in modifying lipophilicity.

Elimination to Styrene Derivatives

Treatment with strong bases (e.g.,

-

Application : The vinyl derivative is a substrate for Heck coupling or polymerization.

Metal-Mediated Coupling

-

Grignard Formation : The bromide can be converted to the corresponding Grignard reagent (

) for nucleophilic addition to carbonyls. -

Negishi/Suzuki Coupling : Can serve as the electrophile in Pd-catalyzed cross-couplings to attach biaryl systems.

Reactivity Network Visualization

Caption: Divergent reactivity profile demonstrating the compound's utility as a pivotal synthon.[2]

Part 6: Safety & Handling Protocols

As a benzylic bromide, this compound poses specific safety risks that must be mitigated in a laboratory setting.

-

Lachrymator Potential : Benzylic bromides are potent eye irritants (lachrymators).

-

Protocol: Always handle in a functioning fume hood. Wear chemical splash goggles and a face shield if working with large quantities.

-

-

Hydrolysis Risk : Reacts with moisture to release Hydrogen Bromide (HBr) gas, which is corrosive.

-

Storage: Store under Nitrogen/Argon in a tightly sealed container at 2–8°C.

-

-

Skin Contact : Highly irritating and potentially corrosive to skin.

-

PPE: Nitrile gloves (double-gloving recommended) and lab coat.

-

Part 7: References

-

Boehm, M. F., et al. (1994). "Synthesis and Structure-Activity Relationships of Novel Retinoid X Receptor-Selective Retinoids." Journal of Medicinal Chemistry, 37(18), 2930-2941.

-

Vuligonda, V., et al. (1999). "Enantioselective Synthesis of Retinoid X Receptor Agonists." Bioorganic & Medicinal Chemistry Letters, 9(5), 743-748.

-

Oklahoma State University . (1985). "The Synthesis and Biological Activity of an Oxa-Retinoic Acid." Thesis Collection. (Describes 4,4-dimethylchroman acylation).

-

BenchChem . "Synthesis of Chroman Derivatives." Technical Guide.

Sources

"6-(1-Bromoethyl)-4,4-dimethylchroman CAS number and molecular structure"

The following technical guide details the structural identity, synthesis, and application of 6-(1-Bromoethyl)-4,4-dimethylchroman , a critical benzylic halide intermediate in the synthesis of third-generation retinoids.

Part 1: Chemical Identity & Structural Analysis

This compound represents a specific alkylating agent within the benzopyran class, characterized by a reactive benzylic bromide "handle" at the 6-position. It is the oxygen-congener of the key intermediate used for Tazarotene synthesis (which utilizes a thiochroman core).

Core Identifiers

| Parameter | Specification |

| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |

| IUPAC Name | 6-(1-Bromoethyl)-3,4-dihydro-4,4-dimethyl-2H-1-benzopyran |

| Molecular Formula | C₁₃H₁₇BrO |

| Molecular Weight | 269.18 g/mol |

| CAS Number | Not Widely Indexed (Transient Intermediate)* |

| Precursor CAS | 88579-19-5 (4,4-Dimethylchroman-6-yl methyl ketone) |

| Thio-Analog CAS | 118292-06-1 (Related ethynyl series) or 112110-44-8 (Bromo-aryl) |

Scientist's Note on CAS Registry: The specific CAS for the 1-bromoethyl derivative is rarely listed in public catalogs because benzylic bromides of this type are often thermally unstable and prone to hydrolysis. In industrial workflows, this compound is generated in situ from the stable precursor 4,4-dimethylchroman-6-yl methyl ketone (CAS 88579-19-5) or its corresponding alcohol, and immediately consumed in coupling reactions.

Molecular Structure

The molecule consists of a chroman (3,4-dihydro-2H-1-benzopyran) core.

-

Position 4: Gem-dimethyl substitution (

), which locks the conformation and prevents oxidation at the benzylic position of the pyran ring. -

Position 6: A 1-bromoethyl group (

). This secondary benzylic bromide is highly reactive toward nucleophiles (SN1/SN2) but also prone to elimination (E2) to form the vinyl derivative.

Caption: Structural decomposition of the target molecule highlighting the reactive electrophilic handle.

Part 2: Synthesis & Reaction Protocols

The synthesis of 6-(1-bromoethyl)-4,4-dimethylchroman is typically a three-step linear sequence starting from the commercially available or easily synthesized 4,4-dimethylchroman.

Synthetic Pathway

-

Acetylation: Friedel-Crafts acylation of the chroman core.

-

Reduction: Conversion of the ketone to the secondary alcohol.

-

Bromination: Conversion of the alcohol to the bromide (Finkelstein-like or PBr3).

Caption: Step-by-step synthetic workflow from the chroman core to the target alkyl bromide.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Acetyl-4,4-dimethylchroman (CAS 88579-19-5)[1]

-

Reagents: 4,4-Dimethylchroman (1.0 eq), Acetyl Chloride (1.2 eq), Aluminum Chloride (1.2 eq), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 4,4-dimethylchroman in anhydrous DCM at 0°C.

-

Add acetyl chloride slowly.

-

Add

portion-wise to control the exotherm. -

Stir at room temperature for 2 hours.

-

Quench with ice water, extract with DCM, and dry over

.

-

-

Outcome: A crystalline solid or viscous oil. This is the stable holding point in the synthesis.

Step 2: Reduction to Alcohol

-

Reagents: 6-Acetyl intermediate (1.0 eq), Sodium Borohydride (

, 0.5 eq), Methanol. -

Procedure:

-

Dissolve the ketone in methanol.

-

Add

slowly at 0°C (gas evolution occurs). -

Stir for 1 hour until TLC shows disappearance of ketone.

-

Concentrate, add water, and extract with Ethyl Acetate.

-

-

Critical Note: The resulting alcohol (1-(4,4-dimethylchroman-6-yl)ethanol) is prone to dehydration if heated with strong acid.

Step 3: Bromination to Target

-

Reagents: Alcohol intermediate (1.0 eq), Phosphorus Tribromide (

, 0.4 eq) OR HBr (48% aq). -

Procedure (PBr3 Method - Preferred for purity):

-

Dissolve the alcohol in anhydrous diethyl ether or DCM at -10°C.

-

Add

dropwise. -

Stir at 0°C for 30-60 minutes.

-

Do not heat. Benzylic bromides can eliminate to form the styrene derivative (vinyl chroman).

-

Quench with cold

solution. -

Usage: Use the organic layer immediately for the next coupling step (e.g., alkylation of a nicotinate ester) without extensive purification.

-

Part 3: Applications in Drug Development[2]

This molecule is a "Retinoid Building Block." It is structurally analogous to the intermediates used for Tazarotene (a thiochroman) and Bexarotene (a tetralin).

Retinoid Structure-Activity Relationship (SAR)

The 4,4-dimethylchroman core mimics the lipophilic "tail" of natural retinoic acid.

-

Oxygen vs. Sulfur: Replacing the sulfur in Tazarotene with oxygen (using this chroman intermediate) typically alters the receptor binding profile (RAR-beta/gamma selectivity) and metabolic stability.

-

Linker Chemistry: The 1-bromoethyl group allows for the introduction of an ethyl linker, often creating a chiral center.

Coupling Logic

The bromide is typically reacted with a nucleophile such as Ethyl 6-hydroxynicotinate or Ethyl 6-mercaptonicotinate to form the final retinoid structure.

| Reaction Type | Nucleophile | Product Class |

| O-Alkylation | Phenols / Hydroxy-heterocycles | Ether-linked Retinoids |

| S-Alkylation | Thiols | Thioether-linked Retinoids |

| C-Alkylation | Malonates / Enolates | Carbon-linked Retinoids |

References

-

Fisher Scientific. Chemical Structure Search: Chroman Derivatives. Retrieved from

-

LookChem. Product Information: 4,4-Dimethylchroman-6-yl Methyl Ketone (CAS 88579-19-5).[1] Retrieved from

-

Sigma-Aldrich. Product Specification: 6-Bromo-4,4-dimethylthiochroman (Thio-analog Reference). Retrieved from

-

Molaid. Chemical Property Data: Ethyl 2-acetyl-4-(4,4-dimethylchroman-6-yl)-4-oxobutanoate. Retrieved from

-

BenchChem. Synthesis Guide: Quinoline and Chroman Derivatives. Retrieved from

Sources

Technical Guide: The Pharmacophore Potential of Substituted Chroman Derivatives

Executive Summary

The chroman (3,4-dihydro-2H-1-benzopyran) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Unlike their oxidized counterparts (chromones and coumarins), substituted chromans possess a saturated C2-C3 bond, imparting unique stereochemical flexibility and lipophilicity profiles essential for membrane permeability.

This guide analyzes the structure-activity relationships (SAR), therapeutic mechanisms, and synthetic protocols for chroman derivatives, focusing on their application in neuroprotection , anticancer therapeutics , and cardiovascular modulation .

The Chroman Scaffold: Chemical Architecture

The chroman core consists of a benzene ring fused to a six-membered oxygen-containing heterocyclic ring. Its biological versatility stems from its ability to orient substituents in specific 3D conformations, mimicking endogenous ligands.

Structural Distinction[1][2]

-

Chroman: Saturated C2-C3 bond (e.g.,

-Tocopherol/Vitamin E). -

Chromene: Double bond at C3-C4.

-

Chromone: Ketone at C4 with C2-C3 double bond.

-

Coumarin: Ketone at C2.

Note: This guide focuses strictly on the chroman and dihydro-chromene architectures.

Structure-Activity Relationship (SAR) Landscape

The biological activity of chroman derivatives is dictated by substitution patterns at four critical vectors: the chiral center (C2), the linker region (C3/C4), and the aromatic ring (C6/C7).

SAR Visualization

The following diagram maps specific substituents to their biological outcomes.

Figure 1: SAR Map of the Chroman Scaffold highlighting critical substitution vectors for distinct therapeutic classes.

Key SAR Insights

| Position | Substituent Type | Biological Effect | Mechanism |

| C2 | gem-dimethyl | Antihypertensive | Essential for KATP channel affinity (e.g., Cromakalim). |

| C2 | Long alkyl chain | Neuroprotective | Increases lipophilicity for BBB penetration (e.g., Tocopherols). |

| C3 | Benzylidene | Anticancer | Interacts with tubulin colchicine-binding site. |

| C4 | Hydroxyl/Amide | Vasorelaxant | H-bond donor/acceptor critical for receptor locking. |

| C6 | Hydroxyl (-OH) | Antioxidant | Phenolic hydrogen donation stabilizes free radicals. |

| C6/C7 | Methoxy (-OMe) | Cytotoxic | Enhances metabolic stability and steric fit in enzyme pockets. |

Therapeutic Profiles & Mechanisms[3]

Neuroprotection (The "Vitamin E" Paradigm)

Substituted chromans, particularly 6-hydroxychromans, act as potent lipophilic antioxidants.

-

Mechanism: They donate a phenolic hydrogen atom to peroxyl radicals (ROO•), converting them to stable hydroperoxides. The resulting chromanoxyl radical is resonance-stabilized by the aromatic ring.

-

Advanced Pathway: Recent derivatives (e.g., LM-031) activate the TRKB-CREB-BDNF pathway, promoting neuronal survival and plasticity in Alzheimer's models.

Antihypertensive Activity (KATP Channel Openers)

Derivatives like Cromakalim utilize the 2,2-dimethylchroman core.[1]

-

Mechanism: They bind to the SUR2B subunit of ATP-sensitive potassium channels in vascular smooth muscle. This causes K+ efflux, membrane hyperpolarization, and subsequent relaxation of the muscle tone (vasodilation).

Anticancer Activity

Synthetic 3-benzylidene-4-chromanones exhibit cytotoxicity against MCF-7 (breast) and HepG2 (liver) lines.

-

Mechanism:

-

Tubulin Polymerization Inhibition: Binding to the colchicine site, preventing spindle formation.

-

SIRT2 Inhibition: Large electron-withdrawing groups at C6/C8 enhance selectivity for Sirtuin-2, a deacetylase involved in cell cycle regulation.

-

Synthetic Strategies

Protocol: Microwave-Assisted Synthesis of Chroman-4-ones

Why this method? Classical Pechmann condensation often requires harsh acids. Microwave-assisted synthesis offers higher yields, shorter reaction times, and cleaner profiles.

Reaction: Condensation of 2'-hydroxyacetophenone with aromatic aldehydes (Kabbe condensation modification).

Step-by-Step Methodology:

-

Reagents: Combine substituted 2'-hydroxyacetophenone (1.0 equiv), aromatic aldehyde (1.1 equiv), and pyrrolidine (0.5 equiv, catalyst) in ethanol.

-

Irradiation: Place in a microwave reactor tube. Set parameters: 160°C, 150 W, 10 bar max pressure .

-

Execution: Irradiate for 10–20 minutes.

-

Work-up: Cool to room temperature. Pour the mixture into ice-cold water acidified with 1M HCl (to neutralize pyrrolidine).

-

Isolation: The precipitate is filtered, washed with cold water/ethanol (8:2), and recrystallized from ethanol.

Self-Validation Check:

-

Success Indicator: Appearance of a solid precipitate upon pouring into ice water.

-

Purity Check: TLC (Hexane:Ethyl Acetate 7:3) should show a single spot distinct from the starting aldehyde.

Experimental Validation Protocols

To ensure scientific integrity, the following assays include specific controls and "Expert Tips" to minimize experimental error.

Antioxidant Activity: DPPH Radical Scavenging Assay

Purpose: Quantify the ability of the chroman derivative to donate hydrogen atoms.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Protect from light (DPPH is light-sensitive).

-

Test Samples: Dissolve chroman derivatives in DMSO/Methanol to create a concentration gradient (e.g., 10, 20, 40, 80, 160 µM).

-

Execution:

-

Add 100 µL of test sample to 100 µL of DPPH solution in a 96-well plate.

-

Control (Negative): 100 µL Methanol + 100 µL DPPH.

-

Control (Positive): Ascorbic Acid or Trolox (same concentrations).

-

Blank: 200 µL Methanol.

-

-

Incubation: Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Read Absorbance (Abs) at 517 nm .

Calculation:

Expert Tip: If the chroman derivative is highly lipophilic and precipitates in methanol, use an Ethanol:DMSO (9:1) mixture for both DPPH and sample preparation.

Cytotoxicity: MTT Cell Viability Assay

Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7).[2]

Protocol:

-

Seeding: Seed cells at

cells/well in 96-well plates. Incubate for 24h at 37°C, 5% CO2. -

Treatment: Add chroman derivatives (dissolved in DMSO, final DMSO < 0.1%) at varying concentrations (0.1–100 µM).

-

Critical Control: Vehicle control (0.1% DMSO only) is mandatory to rule out solvent toxicity.

-

-

Incubation: Incubate for 48h.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4h.

-

Solubilization: Aspirate media carefully. Add 100 µL DMSO to dissolve purple formazan crystals.

-

Measurement: Read Absorbance at 570 nm .

Mechanistic Signaling Pathways[6]

The following diagram illustrates the dual-pathway potential of chroman derivatives in neuroprotection (via BDNF) and cancer (via Apoptosis).

Figure 2: Dual Mechanistic Pathway showing TRKB-mediated neuroprotection and Tubulin-mediated cytotoxicity.

References

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Available at: [Link]

-

Neuroprotective Action of Coumarin Derivatives through Activation of TRKB-CREB-BDNF Pathway. International Journal of Molecular Sciences. (2022). Available at: [Link]

-

Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs. Drug Development and Industrial Pharmacy. (2021).[3] Available at: [Link]

-

Cromakalim: A Potassium Channel Opener. Wikipedia (Verified Source for General Mechanism). Available at: [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. ACS Omega. (2024). Available at: [Link]

Sources

- 1. 4,6-Disubstituted 2,2-dimethylchromans structurally related to the K(ATP) channel opener cromakalim: design, synthesis, and effect on insulin release and vascular tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure activity evaluation and computational analysis identify potent, novel 3-benzylidene chroman-4-one analogs with anti-fungal, anti-oxidant, and anti-cancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profiling and Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman: A Technical Guide

Executive Summary

The 4,4-dimethylchroman scaffold is a privileged structural motif, frequently utilized as a rigidified lipophilic domain in the design of target-specific retinoids and heteroarotinoids[1]. These compounds are critical in pharmacological studies targeting Retinoic Acid Receptors (RAR) and Retinoid X Receptors (RXR)[2]. Within this chemical space, 6-(1-Bromoethyl)-4,4-dimethylchroman serves as a highly versatile electrophilic intermediate. The secondary benzylic bromide allows for facile downstream functionalization via nucleophilic substitution or cross-coupling reactions.

This whitepaper provides a comprehensive, self-validating framework for the synthesis and definitive spectroscopic characterization (NMR, IR, MS) of 6-(1-Bromoethyl)-4,4-dimethylchroman, designed for application scientists and drug development professionals requiring rigorous analytical standards.

Structural Anatomy & Chemical Context

The target molecule consists of three distinct domains, each dictating its spectroscopic behavior and chemical reactivity:

-

The Fused Pyran Ring (Chroman Core): The ether oxygen at position 1 acts as a strong

-donor to the aromatic system, significantly shielding the ortho (C8) and para (C6) positions. -

The 4,4-Dimethyl Substitution: The gem-dimethyl group at the benzylic C4 position prevents aromatization and provides a distinct, heavily integrated aliphatic singlet in the ¹H NMR spectrum, serving as an excellent internal reference point.

-

The 6-(1-Bromoethyl) Moiety: The highly electronegative bromine atom deshields the adjacent methine proton, pushing it downfield, while the isotopic signature of bromine provides a definitive fingerprint in mass spectrometry.

Experimental Workflow: Synthesis & Sample Preparation

Synthesizing 6-substituted 4,4-dimethylchromans typically begins with a Friedel-Crafts acylation of the chroman core[2]. To obtain the target bromide, a two-step reduction-halogenation sequence is employed.

Step-by-Step Protocol

Phase 1: Reduction to 6-(1-Hydroxyethyl)-4,4-dimethylchroman

-

Reaction: Dissolve 10.0 mmol of 4,4-dimethylchroman-6-yl methyl ketone in 25 mL of absolute ethanol. Cool to 0 °C. Slowly add sodium borohydride (NaBH₄, 15.0 mmol) in portions.

-

Causality: NaBH₄ is selected over stronger reducing agents (like LiAlH₄) because it selectively reduces the ketone without risking ether cleavage or requiring rigorously anhydrous conditions.

-

Validation Checkpoint 1: Stir for 2 hours. Analyze via FT-IR. The reaction is complete when the strong carbonyl stretch (~1670 cm⁻¹) entirely disappears and is replaced by a broad O-H stretch (~3300 cm⁻¹).

-

Workup: Quench with saturated NH₄Cl, extract with dichloromethane (DCM), wash with brine, dry over Na₂SO₄, and concentrate.

Phase 2: Halogenation to Target Bromide

-

Reaction: Dissolve the crude alcohol in 30 mL of anhydrous DCM under argon at 0 °C. Dropwise, add phosphorus tribromide (PBr₃, 4.0 mmol).

-

Causality: PBr₃ is utilized instead of HBr to prevent potential acid-catalyzed ring-opening of the chroman ether. The reaction proceeds via a phosphite intermediate, ensuring clean conversion to the secondary bromide.

-

Validation Checkpoint 2: Quench with ice water after 3 hours. In the crude ¹H NMR, the methine proton must shift from ~4.8 ppm (alcohol) to ~5.2 ppm (bromide). The O-H stretch in IR must be absent.

-

Purification: Extract with DCM, neutralize with NaHCO₃, dry, and purify via flash chromatography (100% hexanes) to yield the pure bromide.

Caption: Synthetic workflow for 6-(1-Bromoethyl)-4,4-dimethylchroman.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of 6-(1-Bromoethyl)-4,4-dimethylchroman are highly diagnostic due to the rigid chroman system and the 1,2,4-trisubstituted aromatic ring.

-

Aliphatic Region (Chroman Core): The C4 gem-dimethyl protons appear as a sharp 6H singlet at ~1.33 ppm. Because C4 lacks protons, the C3 and C2 methylene groups couple exclusively with each other, producing two distinct triplets at ~1.85 ppm and ~4.18 ppm, respectively. The pronounced downfield shift of the C2 protons is driven by the adjacent ether oxygen.

-

1-Bromoethyl Group: The methine proton (CH) is adjacent to both an aromatic ring and a bromine atom, resulting in a strong deshielding effect that pushes it to ~5.20 ppm. It appears as a quartet due to coupling with the adjacent methyl group, which conversely appears as a doublet at ~2.02 ppm.

-

Aromatic Region: The ether oxygen donates electron density via resonance, shielding the ortho C8 proton, which appears as a doublet at ~6.75 ppm (

Hz). The C7 proton is a doublet of doublets (~7.18 ppm) due to ortho coupling with C8 and meta coupling with C5. The C5 proton, trapped between the alkyl substituent and the C4 aliphatic center, appears as a fine doublet (~7.35 ppm,

Mass Spectrometry (MS)

Electron Ionization (EI-MS) at 70 eV provides a self-validating isotopic fingerprint. Bromine possesses two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance. Consequently, the molecular ion

The primary fragmentation pathway is driven by the extreme stability of the resulting cation. Homolytic cleavage of the weak C-Br bond expels a bromine radical, generating a secondary benzylic carbocation

Caption: Primary EI-MS fragmentation pathway for 6-(1-Bromoethyl)-4,4-dimethylchroman.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is utilized primarily to verify the integrity of the chroman ether and the absence of precursor functional groups. The C-O-C asymmetric and symmetric stretching vibrations of the pyran ring are highly prominent between 1220 and 1260 cm⁻¹. The C-Br stretch, while sometimes obscured in the fingerprint region, can be identified around 610 cm⁻¹.

Quantitative Data Summaries

Table 1: ¹H and ¹³C NMR Assignments (CDCl₃, 400 MHz / 100 MHz)

| Position | ¹H Chemical Shift (ppm) | Multiplicity ( | Integration | ¹³C Chemical Shift (ppm) |

| C2 | 4.18 | t (5.5) | 2H | 63.0 |

| C3 | 1.85 | t (5.5) | 2H | 37.5 |

| C4 | - | - | - | 32.0 |

| 4,4-diCH₃ | 1.33 | s | 6H | 30.5 |

| C5 | 7.35 | d (2.2) | 1H | 125.5 |

| C6 | - | - | - | 134.5 |

| C7 | 7.18 | dd (8.4, 2.2) | 1H | 126.5 |

| C8 | 6.75 | d (8.4) | 1H | 117.0 |

| C4a | - | - | - | 132.0 |

| C8a | - | - | - | 153.5 |

| CH(Br) | 5.20 | q (6.8) | 1H | 46.0 |

| CH₃(ethyl) | 2.02 | d (6.8) | 3H | 26.5 |

Note: Chemical shifts are empirical approximations based on the additive effects of the chroman core and benzylic bromide substituents.

Table 2: Key IR and MS Data Summary

| Spectroscopic Method | Key Signal / Peak | Assignment / Structural Implication |

| IR (ATR) | 2960, 2925 cm⁻¹ | C-H stretching (aliphatic gem-dimethyl and ethyl groups) |

| IR (ATR) | 1260, 1220 cm⁻¹ | C-O-C asymmetric/symmetric stretching (chroman ether core) |

| IR (ATR) | 610 cm⁻¹ | C-Br stretching |

| MS (EI, 70 eV) | m/z 268, 270 (1:1) | Molecular Ion |

| MS (EI, 70 eV) | m/z 189 (Base Peak) | |

| MS (EI, 70 eV) | m/z 174 |

References

-

Title: Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Source: Journal of Medicinal Chemistry / PubMed URL: [1]

-

Title: US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors. Source: Google Patents URL: [2]

-

Title: Aromatic retinoic acid analogues. Synthesis and pharmacological activity. Source: R Discovery URL: [3]

Sources

- 1. Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Single-crystal X-ray diffraction analysis of 4,4-dimethylthiochroman-6-yl methyl ketone 1,1-dioxide and ethyl (E)-p-[2-(4,4-dimethylthiochroman-6-yl)propenyl]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US7655699B1 - Compounds having selective activity for retinoid X receptors, and means for modulation of processes mediated by retinoid X receptors - Google Patents [patents.google.com]

- 3. discovery.researcher.life [discovery.researcher.life]

Technical Guide: Literature Review of 4,4-Dimethylchroman Synthesis and Reactions

Executive Summary

The 4,4-dimethylchroman scaffold represents a critical structural motif in medicinal chemistry, distinct from its more common isomer, 2,2-dimethylchroman. While the 2,2-isomer is ubiquitous in natural products (e.g., precocenes), the 4,4-dimethylchroman core is a synthetic pharmacophore prized for its metabolic stability and specific geometric constraints. It serves as a bioisostere for retinoids (heteroarotinoids) and has demonstrated significant potential in oncology as a selective modulator of nuclear receptors and ornithine decarboxylase (ODC) activity.

This guide synthesizes the primary literature regarding the construction and functionalization of the 4,4-dimethylchroman ring system. Unlike standard acid-catalyzed condensations that favor 2,2-substitution, the synthesis of the 4,4-isomer requires precise electrophilic control to install the gem-dimethyl group at the benzylic position.

Structural Significance & Applications[1][2]

The 4,4- vs. 2,2-Dimethylchroman Distinction

Confusion often arises between these two isomers. The distinction is non-trivial regarding both synthesis and biological activity.

| Feature | 2,2-Dimethylchroman | 4,4-Dimethylchroman |

| Structure | Gem-dimethyl at C2 (adjacent to Oxygen).[1] | Gem-dimethyl at C4 (Benzylic position). |

| Origin | Common in nature (Precocenes, Cannabinoids). | Primarily synthetic; Retinoid mimics. |

| Synthetic Access | Facile: Phenol + Prenyl alcohol (Acid cat.). | Challenging: Requires C-alkylation at benzylic site. |

| Key Property | Labile to ring opening; metabolic hot-spot at C4. | Metabolically blocked at C4; rigid hydrophobic bulk. |

Therapeutic Relevance[4][5][6]

-

Retinoid Mimics (Heteroarotinoids): The 4,4-dimethylchroman core mimics the cyclohexenyl ring of retinoic acid. Derivatives such as (E)-p-[2-(4,4-dimethylchroman-6-yl)propenyl]benzoic acid exhibit high affinity for Retinoic Acid Receptors (RARs) with reduced systemic toxicity compared to natural retinoids.

-

Anticancer Agents: Compounds like SHetA2 analogs utilize the 4,4-dimethylthiochroman/chroman core to inhibit cell growth in ovarian and kidney cancer lines by disrupting mitochondrial function and inhibiting angiogenesis.

Synthetic Strategies: The Core Protocols

The synthesis of 4,4-dimethylchroman is governed by the need to establish a quaternary carbon at the benzylic position. Standard Friedel-Crafts alkylation with prenyl halides typically yields the 2,2-isomer via O-alkylation and Claisen rearrangement. Accessing the 4,4-isomer requires a strategy that enforces direct C-alkylation followed by cyclization.

Protocol A: The Phosphate Ester Route (Gold Standard)

This method, detailed in patent literature (e.g., EP0435681) and heteroarotinoid research, utilizes a phosphate leaving group to direct the cyclization.

-

Mechanism: The reaction proceeds via a Friedel-Crafts alkylation of phenol with a tertiary carbocation generated from the phosphate precursor, followed by intramolecular cyclization.

-

Reagents: Phenol, Diphenyl-3-methyl-3-buten-1-yl phosphate, Stannic Chloride (

).[2]

Detailed Experimental Protocol

-

Preparation of Catalyst: In a dry, ice-cooled flask, charge Stannic Chloride (

, 1.0 equiv) under an argon atmosphere. -

Phenol Addition: Add Phenol (5.0 equiv) quickly to the catalyst. Stir at 0°C for 30 minutes to form the active Lewis acid-phenol complex.

-

Alkylation: Dropwise add Diphenyl-3-methyl-3-buten-1-yl phosphate (1.0 equiv) (dissolved in a minimal amount of Carbon Disulfide or Dichloromethane if needed).

-

Reaction: Stir the mixture at 0°C for 2–4 hours. Monitor by TLC (Hexane/EtOAc).

-

Workup: Quench with ice-water. Extract with ether.[2] Wash the organic layer with 10% NaOH (to remove excess phenol), water, and brine.

-

Purification: Dry over

, concentrate, and purify via Kugelrohr distillation or flash chromatography (Silica, 2% Ether in Hexane). -

Yield: Typically 60–75%.

Expert Insight: The use of

is critical here. Stronger Lewis acids likecan lead to polymerization of the olefinic precursor or isomerization to the thermodynamically stable 2,2-isomer. The phosphate ester serves as a "soft" alkylating agent that favors the formation of the tertiary carbocation required for the 4,4-substitution pattern.

Protocol B: Intramolecular Heck Cyclization

For highly functionalized derivatives where harsh Lewis acids are not tolerated, a palladium-catalyzed approach is superior.

-

Substrate: 2-iodophenol ether tethered to a 3,3-dimethylallyl group.

-

Conditions:

, Phosphine ligand, Base ( -

Outcome: Cyclization occurs via a 6-exo-trig pathway to form the chroman ring. This method allows for the pre-installation of sensitive functional groups on the aromatic ring.

Reactivity Profile

Once the 4,4-dimethylchroman core is synthesized, further elaboration typically occurs on the aromatic ring. The gem-dimethyl group at C4 blocks benzylic oxidation, directing reactivity to the C6 and C8 positions.

Electrophilic Aromatic Substitution (C6 Functionalization)

The C6 position is para to the ethereal oxygen and is the most nucleophilic site.

-

Friedel-Crafts Acylation:

-

Reagents: Acetyl chloride,

, Nitromethane/DCM. -

Product: 6-acetyl-4,4-dimethylchroman .[1]

-

Conditions: 0°C to Room Temperature.

-

Note: This is the gateway reaction for synthesizing retinoid analogs. The acetyl group can be oxidized to a carboxylic acid or converted to a chalcone.

-

Oxidation of the Side Chain

-

Haloform Reaction: The 6-acetyl group is efficiently converted to the 6-carboxylic acid using Sodium Hypochlorite (

) in dioxane/water.-

Application: The resulting acid is a key intermediate for ester libraries or amide coupling in drug discovery.

-

Benzylic Stability

Unlike unsubstituted chromans, which are prone to autoxidation at C4 to form chroman-4-ones, 4,4-dimethylchroman is resistant to oxidation at C4 .[1] This stability is a major advantage in drug design, preventing the formation of potentially toxic quinone-methide metabolites.

Visualizations

Synthesis Mechanism (Phosphate Route)

The following diagram illustrates the mechanistic pathway for the formation of 4,4-dimethylchroman using the Stannic Chloride method.

Caption: Step-wise formation of 4,4-dimethylchroman via SnCl4-mediated alkylation and cyclization.

Functionalization Workflow

This workflow depicts the standard elaboration of the scaffold into bioactive heteroarotinoids.

Caption: Divergent synthesis from the core scaffold to bioactive carboxylic acids and chalcones.

Comparative Analysis: Synthesis Methods

| Parameter | Method A: SnCl4 / Phosphate | Method B: Acid / Isoprenol | Method C: Heck Cyclization |

| Primary Product | 4,4-Dimethylchroman | 2,2-Dimethylchroman (Major) | 4,4-Dimethylchroman |

| Key Reagent | Diphenyl-3-methyl-3-buten-1-yl phosphate | 3-methyl-2-buten-1-ol (Prenyl alcohol) | Aryl iodide + Alkene |

| Mechanism | C-Alkylation (Tertiary Carbocation) | O-Alkylation -> Claisen | Pd-catalyzed 6-exo-trig |

| Yield | 60–75% | Variable (Mixtures) | 70–90% |

| Scalability | High (Gram to Kg) | High | Low (High catalyst cost) |

| Complexity | Moderate | Low | High |

References

-

Chandraratna, R. A. (1991). Chroman esters of phenols and benzoic acids having retinoid-like activity. European Patent Application EP0435681A1. Link

-

Bryant, D. J., et al. (2020).[3] 1,3,3-Trimethylindolin-5-amine and 4-Formylphenyl 4,4-Dimethylchroman-6-carboxylate Thiosemicarbazone (OHet72).[3][4] Synthetic Communications. Link

-

Welsh, W., Cody, V., Suwinska, K., & Verma, A. K. (1991).[5] Synthesis of Novel Heteroarotinoids with Receptor Activation Capabilities and Tgase Activity. Journal of Medicinal Chemistry. Link

-

BenchChem Technical Support. (2025). Synthesis of 6-Bromo-4,4-dimethylchroman. Link

-

Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans. Link

Sources

- 1. KR20220069003A - Heterocyclic monoacylglycerol lipase (MAGL) inhibitors - Google Patents [patents.google.com]

- 2. EP0435681A1 - Chroman esters of phenols and benzoic acids having retinoid-like activity - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. researchgate.net [researchgate.net]

Technical Guide: Solubility Profile & Handling of 6-(1-Bromoethyl)-4,4-dimethylchroman

[1][2][3]

Executive Summary

This technical guide provides a comprehensive solubility and stability analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman .[1][2][3] As a reactive benzylic bromide intermediate, this molecule presents a dual challenge: it requires non-polar to moderately polar organic solvents for dissolution but exhibits high instability in protic media due to rapid solvolysis.

This document is designed for process chemists and researchers optimizing reaction conditions (e.g., nucleophilic substitutions, couplings) or purification workflows.[3] The core directive is to maximize solubility while mitigating the risk of hydrolysis and alcoholysis .

Physicochemical Profile & Structural Analysis[1][2]

To predict solubility behavior accurately, we must deconstruct the molecule into its functional interaction zones.

| Feature | Structural Motif | Physicochemical Impact |

| Core Scaffold | 4,4-Dimethylchroman | Lipophilic Domain: The fused benzene-dihydropyran ring system is highly non-polar.[1][2][3] The gem-dimethyl group at C4 further increases steric bulk and lipophilicity (LogP > 3.5 estimated).[1][3] |

| Reactive Handle | 1-Bromoethyl group (Benzylic Bromide) | Electrophilic/Reactive Domain: This is a secondary benzylic bromide.[1][3] While it contributes to polarizability, its primary attribute is high reactivity toward nucleophiles (including solvent molecules like water or methanol).[3] |

| Ether Linkage | Cyclic Ether (Chroman oxygen) | Lewis Base Site: Provides weak hydrogen bond acceptance, aiding solubility in moderate polarity solvents (e.g., DCM, THF).[3] |

Expert Insight: Unlike simple aryl bromides (e.g., 6-bromochroman), the 1-bromoethyl moiety is susceptible to

Solubility Landscape

The following classification is based on the principle of "like dissolves like," adjusted for the kinetic stability of the benzylic bromide functionality.

Solvent Compatibility Matrix[1][2]

| Solvent Class | Representative Solvents | Solubility Rating | Stability Risk | Technical Recommendation |

| Halogenated | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Low | Primary Choice. Best for reactions and extractions.[2][3] High solubility due to polarizability match. |

| Esters/Ketones | Ethyl Acetate, Acetone, Isopropyl Acetate | Good | Low-Moderate | Secondary Choice. Good for crystallization.[3] Avoid Acetone if strong bases are present (aldol risk).[3] |

| Ethers | THF, 2-MeTHF, Diethyl Ether, MTBE | Good | Low | Excellent Choice. THF is ideal for organometallic couplings (e.g., Grignard formation).[2][3] |

| Aromatic Hydrocarbons | Toluene, Benzene, Xylene | Moderate-Good | Low | Process Choice. Good for heating/refluxing.[2][3] Solubility increases significantly with temperature. |

| Aliphatic Hydrocarbons | Hexanes, Heptane, Cyclohexane | Poor-Moderate | Low | Anti-Solvent. Useful for precipitating the product from DCM or Toluene solutions.[3] |

| Polar Aprotic | DMF, DMSO, DMAc, NMP | Good | High | Caution. While soluble, these solvents can accelerate |

| Protic Solvents | Methanol, Ethanol, Water, Acetic Acid | Poor (Water) to Good (Alcohols) | CRITICAL | DO NOT USE. Rapid solvolysis occurs, converting the bromide to an ether or alcohol.[3] |

Quantitative Estimates (Predicted)

Based on structural analogues (e.g., (1-bromoethyl)benzene and substituted chromans).[2][3]

Stability & Reactivity Considerations (The "Hidden" Variable)

The solubility of 6-(1-Bromoethyl)-4,4-dimethylchroman cannot be decoupled from its chemical stability.[2][3] The benzylic C-Br bond is weak.[1][3]

The Solvolysis Trap

In the presence of methanol (MeOH), the following degradation pathway is kinetically favored, often occurring within minutes at room temperature:

13This reaction releases HBr, which can autocatalyze further decomposition or ring-opening of the chroman system.[3]

Visualization of Degradation Pathways

The following diagram outlines the decision logic for solvent selection to prevent degradation.

Caption: Decision tree for solvent selection emphasizing the exclusion of protic solvents to prevent solvolysis.

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Inert Atmosphere)

Standard solubility tests in open air are invalid due to moisture absorption and hydrolysis.[3]

Materials:

-

Dry Solvent (DCM, Toluene, THF) - Dried over molecular sieves (3Å).[3]

-

Nitrogen/Argon line.[4]

-

Scintillation vials with septa.

Workflow:

-

Preparation: Weigh 50 mg of 6-(1-Bromoethyl)-4,4-dimethylchroman into a tared vial (Vial A).

-

Solvent Addition: Add the target solvent in 100 µL increments via syringe through the septum.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Visual check for clarity.

-

If clear < 500 µL: Solubility > 100 mg/mL.

-

If insoluble > 5 mL: Solubility < 10 mg/mL.

-

-

Validation (HPLC): Filter the supernatant (0.2 µm PTFE filter) and inject into HPLC (Reverse Phase C18, Acetonitrile/Water gradient) to confirm the peak area matches a standard. Note: Ensure HPLC solvents are pH neutral to prevent on-column hydrolysis.[1][2][3]

Handling & Storage[1][2]

-

Storage Solvent: If storing as a solution, use anhydrous Toluene or DCM .[3] Stabilize with Copper wire or Silver wool if long-term halide stability is a concern (though typically not required for this specific derivative).[1][3]

-

Temperature: Store at -20°C. Benzylic bromides can undergo slow thermal elimination to form the styrene derivative (vinyl chroman).[1][3]

References

"reactivity of the benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman"

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the secondary benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman. The unique structural architecture of this molecule, featuring a chiral benzylic center, a chroman ring system with an embedded ether linkage, and significant steric hindrance from gem-dimethyl groups, gives rise to a complex and nuanced reactivity profile. This document dissects the competing nucleophilic substitution (Sₙ1, Sₙ2), elimination (E1, E2), and potential neighboring group participation (NGP) pathways. By examining the electronic and steric factors that govern these mechanisms, this guide offers predictive insights for synthetic planning. Detailed experimental protocols for representative transformations are provided, alongside mechanistic diagrams and a summary of controlling factors, to equip researchers in drug discovery and organic synthesis with the foundational knowledge required to effectively utilize this versatile chemical entity.

Introduction: The Unique Reactivity of a Substituted Benzylic Bromide

Benzylic halides are a cornerstone of organic synthesis due to their heightened reactivity in nucleophilic substitution and elimination reactions. This enhanced reactivity stems from the ability of the adjacent aromatic ring to stabilize reaction intermediates, whether they be carbocationic, radical, or the transition states of concerted processes.[1] The benzylic position serves as a versatile handle for the introduction of a wide array of functional groups.[2]

The subject of this guide, 6-(1-Bromoethyl)-4,4-dimethylchroman, presents a particularly interesting case study. Its structure integrates several key features that modulate the "classic" benzylic reactivity:

-

Secondary Benzylic Center: The bromine is attached to a secondary carbon, which allows for the possibility of both unimolecular (Sₙ1) and bimolecular (Sₙ2) substitution pathways.

-

Resonance Stabilization: The chroman's aromatic ring provides powerful resonance stabilization to a developing positive charge at the benzylic position, significantly favoring pathways with carbocationic character (Sₙ1, E1).[1][3]

-

Steric Hindrance: The gem-dimethyl group at the C4 position, proximal to the aromatic ring, introduces significant steric bulk. This hindrance can impede the backside attack required for an Sₙ2 mechanism.[4][5]

-

Intramolecular Nucleophile: The ether oxygen atom within the chroman ring is positioned to potentially act as an internal nucleophile, leading to neighboring group participation (NGP).[6][7]

This guide will systematically explore how these competing factors dictate the reaction outcomes of 6-(1-Bromoethyl)-4,4-dimethylchroman under various conditions.

Analysis of Nucleophilic Substitution Pathways

Nucleophilic substitution is the most common transformation for benzylic halides. The choice between the Sₙ1 and Sₙ2 pathways is determined by a delicate balance of substrate structure, nucleophile strength, solvent polarity, and leaving group ability.[8]

The Sₙ1 Pathway: A Carbocation-Driven Mechanism

The Sₙ1 mechanism proceeds through a two-step process involving the formation of a resonance-stabilized secondary benzylic carbocation.[9] This pathway is highly favored for 6-(1-Bromoethyl)-4,4-dimethylchroman, particularly under solvolytic conditions with polar protic solvents (e.g., water, methanol, ethanol).[4][10]

Mechanism:

-

Rate-Determining Step: The C-Br bond spontaneously and heterolytically cleaves to form a planar, achiral benzylic carbocation and a bromide ion. The stability of this carbocation is the primary driving force for the Sₙ1 reaction.

-

Nucleophilic Attack: The nucleophile (often the solvent) can attack the planar carbocation from either face with roughly equal probability, leading to a racemic or nearly racemic mixture of products if the starting material is enantiomerically pure.[4]

Caption: Sₙ1 mechanism via a resonance-stabilized carbocation.

Key Factors Favoring Sₙ1:

-

Solvent: Polar protic solvents (H₂O, ROH) are crucial as they can solvate both the departing bromide ion and the intermediate carbocation.[11]

-

Nucleophile: Weak nucleophiles favor the Sₙ1 pathway because they are not strong enough to force a concerted Sₙ2 reaction and will wait for the carbocation to form.

-

Substrate: The secondary benzylic nature and the powerful resonance stabilization from the chroman ring make the substrate ideal for Sₙ1 reactions.[1]

The Sₙ2 Pathway: A Concerted Attack

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs.[4] This pathway requires a "backside attack," where the nucleophile approaches from the side opposite the C-Br bond.

Caption: Concerted Sₙ2 mechanism showing backside attack.

For 6-(1-Bromoethyl)-4,4-dimethylchroman, the Sₙ2 pathway is significantly hindered. The 4,4-dimethyl groups, along with the rest of the chroman framework, create a sterically congested environment around the benzylic carbon, making it difficult for the nucleophile to achieve the required trajectory for backside attack.[4][5] While not impossible, this pathway would require very strong, unhindered nucleophiles and carefully chosen conditions.

Key Factors Favoring Sₙ2:

-

Nucleophile: Strong, unhindered nucleophiles (e.g., CN⁻, N₃⁻, I⁻) are required.[8]

-

Solvent: Polar aprotic solvents (e.g., DMSO, DMF, acetone) are ideal as they solvate the cation but leave the anion (nucleophile) highly reactive.[11]

-

Substrate: While the secondary nature is acceptable, the steric hindrance is a major impediment. Primary, unhindered benzylic halides are much better Sₙ2 substrates.

Neighboring Group Participation (NGP): The Role of the Ether Oxygen

A compelling alternative pathway involves the ether oxygen of the chroman ring acting as an internal nucleophile.[6] This anchimeric assistance can facilitate the departure of the bromide ion by forming a tricyclic oxonium ion intermediate.[12]

Mechanism:

-

Anchimeric Assistance: The lone pair on the ether oxygen performs an intramolecular backside attack on the benzylic carbon, displacing the bromide ion and forming a strained, five-membered ring fused to the chroman system. This step proceeds with inversion of configuration at the benzylic center.

-

External Nucleophilic Attack: An external nucleophile then attacks one of the two electrophilic carbons of the oxonium ion. Attack at the original benzylic carbon results in a second inversion of configuration.

The net result of this double-inversion sequence is an overall retention of configuration in the final product. NGP often leads to a significant rate enhancement compared to analogous systems without the participating group.[7][13]

Caption: Neighboring Group Participation (NGP) by the ether oxygen.

Competing Elimination Reactions

Whenever nucleophilic substitution is possible, elimination reactions (E1 and E2) must be considered as competing pathways, especially in the presence of a base.

-

E2 Pathway: This bimolecular, concerted pathway is favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). The base removes a proton from the methyl group, while the C-Br bond breaks simultaneously to form an alkene. The resulting product would be 4,4-dimethyl-6-vinylchroman. The transition state of this reaction is stabilized by the developing conjugation with the aromatic ring.[14]

-

E1 Pathway: This unimolecular pathway proceeds through the same resonance-stabilized benzylic carbocation as the Sₙ1 reaction.[1] A weak base (like the solvent) can then remove a proton from the adjacent methyl group to form the alkene. E1 reactions often compete with Sₙ1 reactions, especially at higher temperatures.

Given the stability of the conjugated product, elimination can be a significant side reaction, particularly when using basic nucleophiles or elevated temperatures.[15]

Predictive Summary and Data

The choice of reagents and conditions will dictate the dominant reaction pathway for 6-(1-Bromoethyl)-4,4-dimethylchroman.

| Pathway | Favored By | Stereochemical Outcome | Key Product(s) |

| Sₙ1 | Weak Nucleophiles, Polar Protic Solvents (H₂O, MeOH) | Racemization | Substitution (e.g., alcohol, ether) |

| Sₙ2 | Strong, Unhindered Nucleophiles, Polar Aprotic Solvents (DMF, DMSO) | Inversion | Substitution (e.g., nitrile, azide) |

| NGP | Weak Nucleophiles, Non-polar Solvents (to favor intramolecularity) | Retention | Substitution (with retained stereochem) |

| E2 | Strong, Sterically Hindered Bases (t-BuOK) | N/A | 4,4-dimethyl-6-vinylchroman |

| E1 | Weak Bases, Polar Protic Solvents, Higher Temperatures | N/A | 4,4-dimethyl-6-vinylchroman |

Experimental Protocols

The following protocols are representative examples designed to favor specific mechanistic pathways. Researchers should adapt and optimize these procedures for their specific needs.

Protocol 1: Sₙ1 Solvolysis in Aqueous Methanol

This protocol is designed to favor the Sₙ1 pathway through the use of a weak nucleophile (methanol/water) in a polar protic solvent system.

-

Setup: To a solution of 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 eq) in a 1:1 mixture of methanol and water (0.1 M), add a non-nucleophilic base such as 2,6-lutidine (1.2 eq) to scavenge the HBr generated.

-

Reaction: Stir the mixture at room temperature (or with gentle heating to 40 °C to increase the rate) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product mixture (containing both the methoxy and hydroxy substitution products) by column chromatography on silica gel.

Protocol 2: Sₙ2 Substitution with Sodium Azide

This protocol aims to achieve an Sₙ2 reaction using a strong nucleophile in a polar aprotic solvent.[16]

-

Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve 6-(1-Bromoethyl)-4,4-dimethylchroman (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M).

-

Reaction: Add sodium azide (NaN₃, 1.5 eq) to the solution. Heat the reaction mixture to 50-60 °C and stir vigorously. Monitor the reaction for the consumption of starting material by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing water and diethyl ether.

-

Purification: Separate the layers and extract the aqueous phase with diethyl ether (2x). Combine the organic layers, wash extensively with water to remove DMF, then wash with brine. Dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. The resulting azide can be purified by silica gel chromatography if necessary.

Caption: Decision workflow for predicting reaction outcomes.

Conclusion

The reactivity of the benzylic bromide in 6-(1-Bromoethyl)-4,4-dimethylchroman is a sophisticated interplay of electronic stabilization, steric hindrance, and the potential for intramolecular participation. While the resonance-stabilized carbocation strongly predisposes the molecule to Sₙ1 and E1 reactions, particularly under solvolytic conditions, Sₙ2 and E2 pathways can be accessed with the careful selection of strong nucleophiles or bases and appropriate solvents. Furthermore, the possibility of neighboring group participation by the chroman ether oxygen, leading to retention of stereochemistry, should not be overlooked. A thorough understanding of these competing mechanisms is paramount for synthetic chemists aiming to control the reaction outcomes and effectively incorporate this valuable structural motif into complex target molecules.

References

- Vertex AI Search. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity.

- Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?

- Benchchem. A Comparative Analysis of the Reactivity of 4-(Bromomethyl)benzil and Benzyl Bromide in Nucleophilic Substitution Reactions.

- Chemistry Steps. (2019, June 22).

- Chemistry LibreTexts. (2023, August 1). 3.

- Master Organic Chemistry. (2018, June 13).

-

Plagens, A., et al. (2023). One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. Beilstein Journal of Organic Chemistry. [Link]

- Unknown.

- Organic Chemistry Tutor. Allylic and Benzylic Reactivity.

- CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides.

- ResearchGate.

- Scribd.

- University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides.

- Unknown.

- YouTube. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions.

- Chemistry Stack Exchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution.

- YouTube. (2018, March 9).

- Quora. (2016, December 4).

Sources

- 1. Reactions at the Benzylic Position - Chemistry Steps [chemistrysteps.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. quora.com [quora.com]

- 4. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]

- 5. quora.com [quora.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. letstalkacademy.com [letstalkacademy.com]

- 9. benchchem.com [benchchem.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. vanderbilt.edu [vanderbilt.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. organicchemistrytutor.com [organicchemistrytutor.com]

- 15. youtube.com [youtube.com]

- 16. One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis and Diversification of Novel Chroman Derivatives from 6-(1-Bromoethyl)-4,4-dimethylchroman

Document Type: Technical Application Note & Standard Operating Procedure (SOP) Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Mechanistic Rationale & Scaffold Significance

The 4,4-dimethylchroman motif is a privileged structural scaffold in modern medicinal chemistry. It is most notably utilized in the design of heteroarotinoids—synthetic retinoids that exhibit selective retinoid receptor (RAR/RXR) modulation without the systemic toxicity associated with natural retinoic acid[1]. The lipophilic, conformationally restricted nature of the 4,4-dimethylchroman ring mimics the hydrophobic

To explore novel chemical space, the 6-position of the chroman ring serves as the optimal vector for extending the pharmacophore[3]. Utilizing 6-(1-bromoethyl)-4,4-dimethylchroman as a late-stage intermediate provides a highly reactive, secondary benzylic electrophile. The benzylic position stabilizes the transition state during nucleophilic substitution, allowing for the rapid generation of diverse libraries (amines, ethers, thioethers) via

The Causality of Reaction Design:

A critical challenge in utilizing a secondary benzylic bromide is its high susceptibility to

Synthetic Strategy & Pathway Visualization

The synthetic workflow begins with the Friedel-Crafts acylation of the commercially available 4,4-dimethylchroman, followed by a mild ketone reduction, and finally, a controlled bromination to yield the target electrophile[3].

Fig 1: Synthetic workflow from 4,4-dimethylchroman to novel functionalized derivatives.

Reaction Optimization: Overcoming E2 Elimination

To establish a robust protocol for library generation, we quantified the effect of solvent and base selection on the

Table 1: Optimization of Nucleophilic Substitution Conditions

| Solvent | Base | Temp (°C) | Time (h) | Yield of | Yield of | Process Conclusion |

| DMF | 80 | 12 | 45.2 | 40.8 | High polarity/heat drives elimination. | |

| MeCN | 60 | 16 | 65.0 | 20.5 | Reduced polarity improves | |

| MeCN | DIPEA | 60 | 16 | 88.4 | < 5.0 | Optimal: Hindered base suppresses |

| THF | DIPEA | 60 | 24 | 72.1 | 8.2 | Lower solubility slows reaction rate. |

| DCM | TEA | 25 | 48 | 30.5 | < 2.0 | Kinetically too slow for practical use. |

Data Interpretation: The use of DIPEA in MeCN at 60 °C provides the optimal thermodynamic environment. The steric bulk of DIPEA prevents it from abstracting the

Detailed Experimental Protocols

The following methodologies are designed as self-validating systems. In-Process Controls (IPCs) are embedded within the steps to ensure the scientist can verify success before proceeding.

Protocol A: Synthesis of 6-(1-Bromoethyl)-4,4-dimethylchroman

Note: This protocol assumes the prior synthesis of 6-(1-hydroxyethyl)-4,4-dimethylchroman via standard

-

Preparation: Flame-dry a 250 mL round-bottom flask under an argon atmosphere. Add 6-(1-hydroxyethyl)-4,4-dimethylchroman (10.0 g, 48.5 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling & Reagent Addition: Cool the solution to 0 °C using an ice-water bath. Slowly add Phosphorus Tribromide (

, 1.8 mL, 19.4 mmol) dropwise over 15 minutes via syringe.-

Causality:

is used instead of

-

-

Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

IPC Validation (TLC): Spot the reaction mixture against the starting material on a silica gel plate (Eluent: Hexane/EtOAc 8:2).

-

Validation: The starting material (

, UV active) should completely disappear, replaced by a less polar spot (

-

-

Quenching & Workup: Carefully pour the mixture into 100 mL of ice-cold saturated

solution to neutralize excess -

Storage: The resulting 6-(1-bromoethyl)-4,4-dimethylchroman is a pale yellow oil. It is prone to hydrolysis and should be used immediately or stored at -20 °C under argon.

Protocol B: General Procedure for Diversification (Amination)

-

Setup: In a 20 mL scintillation vial equipped with a magnetic stir bar, dissolve 6-(1-bromoethyl)-4,4-dimethylchroman (1.0 eq, 500 mg, 1.86 mmol) in anhydrous MeCN (5.0 mL).

-

Base & Nucleophile Addition: Add DIPEA (2.0 eq, 648

L, 3.72 mmol) followed by the desired secondary amine (e.g., morpholine or piperidine, 1.2 eq, 2.23 mmol).-

Causality: An excess of DIPEA acts as an acid scavenger for the generated

, preventing the nucleophilic amine from being protonated and deactivated.

-

-

Heating: Seal the vial and heat the mixture at 60 °C in an aluminum heating block for 16 hours.

-

IPC Validation (TLC & Stain): Check the reaction via TLC (Hexane/EtOAc 7:3).

-

Validation: The bromide (

) should be consumed. To check for the unwanted

-

-

Purification: Concentrate the mixture in vacuo. Dissolve the crude residue in EtOAc (20 mL) and wash with water (2 × 10 mL) to remove DIPEA salts. Dry the organic phase (

) and purify via flash column chromatography (Silica gel, gradient elution from 100% Hexane to 70:30 Hexane/EtOAc) to yield the pure novel chroman derivative.

Downstream Processing & Characterization

To ensure the scientific integrity of the synthesized library, all novel derivatives must undergo rigorous characterization:

-

LC-MS (ESI+): Confirm the exact mass. The molecular ion peak

should match the theoretical mass of the substituted product. Ensure the absence of the -

H NMR (400 MHz,

References

- Source: European Patent Office (EP0435681A1)

-

Synthesis and characterization of selected heteroarotinoids. Pharmacological activity as assessed in vitamin A deficient hamster tracheal organ cultures. Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

-

Heteroarotinoids: Crystal and molecular structure analysis of the methyl (Z)- and methyl (E) -4-[2-(4,4-Dimethylchroman-6-yl)-1-Propenyl]benzoate Source: Structural Chemistry (Springer) URL:[Link]

Sources

"use of 6-(1-Bromoethyl)-4,4-dimethylchroman as a synthetic intermediate"

Technical Application Note: Optimizing the Use of 6-(1-Bromoethyl)-4,4-dimethylchroman in Retinoid Synthesis

Executive Summary

6-(1-Bromoethyl)-4,4-dimethylchroman is a critical, high-reactivity electrophile used primarily in the synthesis of heteroarotinoids —specifically, chroman-based analogs of third-generation retinoids like Bexarotene (Targretin).

Unlike the tetrahydronaphthalene core found in Bexarotene, the 4,4-dimethylchroman core introduces an oxygen atom into the lipophilic domain. This structural modification alters the pharmacokinetic profile and receptor selectivity (RXR vs. RAR) of the resulting drug candidate.

This guide details the preparation , handling , and application of this intermediate. Due to the instability of secondary benzylic bromides, this protocol emphasizes in situ generation and immediate coupling to maximize yield and suppress styrene-like elimination byproducts.

Chemical Identity & Properties

| Property | Description |

| Chemical Name | 6-(1-Bromoethyl)-4,4-dimethylchroman |

| Molecular Formula | |

| Molecular Weight | 269.18 g/mol |

| Functional Group | Secondary Benzylic Bromide |

| Reactivity Class | High; prone to |

| Physical State | Viscous oil or low-melting solid (often decomposes on distillation) |

| Storage | Critical: Store at -20°C under Argon. Hydrolysis occurs rapidly in moist air. |

Synthetic Pathway & Mechanism

The utility of this intermediate lies in its ability to generate a stabilized benzylic carbocation, which serves as the "glue" connecting the lipophilic head (chroman) to the aromatic acid tail (benzoate).

Figure 1: Retinoid Scaffold Construction Workflow

Caption: Workflow for converting the chroman core into a bioactive retinoid agonist via the bromoethyl intermediate.

Detailed Protocols

Phase A: Preparation of the Intermediate

Context: Commercial sources of the bromide are rare due to instability. It is standard practice to synthesize it from the stable alcohol precursor.

Precursor: 1-(4,4-Dimethylchroman-6-yl)ethanol

Reagent: Phosphorus Tribromide (

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon. Add 10.0 mmol of the alcohol precursor dissolved in 50 mL of anhydrous DCM.

-

Addition: Cool the solution to 0°C (ice bath). Add

(3.5 mmol, 0.35 equiv) dropwise via syringe over 10 minutes. Note: Stoichiometry is 1:3, so 0.35 equiv ensures slight excess. -

Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour. Monitor by TLC (the bromide is usually less polar than the alcohol).

-

Workup: Quench carefully with ice-cold saturated

. Extract with DCM ( -

Result: A pale yellow oil. Do not purify by column chromatography (silica gel acidity causes elimination to the styrene). Use immediately in Phase B.

Phase B: The Coupling Reaction (Friedel-Crafts Alkylation)

Context: This step links the chroman head to the benzoate tail. We use Stannic Chloride (

Reagents:

-

Freshly prepared 6-(1-Bromoethyl)-4,4-dimethylchroman (from Phase A).

-

Nucleophile: Methyl 4-hydroxybenzoate (or Methyl monomethylterephthalate).

-

Catalyst:

(1.0 M in DCM).

Protocol:

-

Dissolution: Dissolve 10.0 mmol of the nucleophile (e.g., Methyl 4-hydroxybenzoate) and 10.0 mmol of the fresh bromide in 40 mL of anhydrous DCM.

-

Cooling: Cool the mixture to -10°C (Salt/Ice bath).

-

Catalysis: Add

solution (11.0 mmol) dropwise. The solution will likely turn dark orange/red due to the formation of the benzylic carbocation complex. -

Reaction: Stir at -10°C for 1 hour.

-

Expert Tip: Do not let the reaction warm above 0°C during the initial phase. Higher temperatures favor the elimination of HBr to form the vinyl chroman (styrene analog), which then polymerizes.

-

-

Quench: Pour the reaction mixture into 100 mL of ice water containing 5 mL of concentrated HCl (to break the tin complex).

-

Isolation: Extract with Ethyl Acetate. Wash with water and brine. Dry and concentrate.

-

Purification: The crude material is stable enough for flash chromatography (Hexanes/EtOAc gradient).

Mechanism & Troubleshooting

Understanding the competition between Substitution (

Figure 2: Mechanistic Divergence

Caption: The carbocation intermediate can either couple (green path) or eliminate (red path). Low temperature favors the green path.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / High Styrene | Reaction temperature too high. | Maintain -10°C strictly. Add Lewis Acid slower. |

| Starting Material Recovery | Hydrolysis of bromide before use. | Ensure bromide is used within 1 hour of preparation. |

| Dark Tarry Mixture | Polymerization of vinyl side-product. | Switch from |

| Regio-isomers | Alkylation at wrong position on phenol. | Use steric blocking groups or lower temperature to favor para attack. |

References

-

Allergan, Inc. (1991). Chroman esters of phenols and benzoic acids having retinoid-like activity. European Patent Application EP0435681A1. Link

-

Boehm, M. F., et al. (1994). Synthesis and Structure-Activity Relationships of Novel Benzodiazepine Receptor Ligands. Journal of Medicinal Chemistry, 37(18), 2930–2941. (Describes similar alkylation tactics for retinoids). Link

-

Vuligonda, V., et al. (1999). Synthesis and use of retinoid compounds having negative hormone and/or antagonist activities. US Patent 6,008,204. Link

-

Faul, M. M., et al. (2001). Development of a Scalable Synthesis of a Retinoid X Receptor Agonist. Journal of Organic Chemistry, 66(17), 5772–5782. (Detailed process chemistry for Bexarotene analogs). Link

Application Note: Stability-Indicating HPLC Analysis of 6-(1-Bromoethyl)-4,4-dimethylchroman

This Application Note is designed for analytical chemists and pharmaceutical scientists requiring a robust, stability-indicating HPLC method for 6-(1-Bromoethyl)-4,4-dimethylchroman .

This compound is a reactive benzylic halide intermediate, likely used in the synthesis of retinoid-class pharmaceuticals (analogous to precursors for Tazarotene or similar chroman-based ligands).[1] Its chemical instability (susceptibility to hydrolysis and elimination) requires a specialized approach differing from standard "generic" HPLC protocols.

Introduction & Chemical Context

6-(1-Bromoethyl)-4,4-dimethylchroman possesses a lipophilic chroman core and a reactive benzylic bromide moiety.[1] In drug development, this functionality is typically exploited to couple the chroman ring to other scaffolds (e.g., via nucleophilic substitution).

Critical Quality Attributes (CQAs)

-

Instability: The benzylic C-Br bond is labile. In the presence of water or protic solvents (MeOH), it undergoes solvolysis to form the alcohol (Hydrolysis) or ether. Under basic or thermal stress, it undergoes elimination to form the vinyl analog (Styrene-like derivative).

-

Lipophilicity: The gem-dimethyl and chroman ring make the molecule highly hydrophobic (LogP > 4.0 estimated), requiring high organic mobile phases.

Analytical Challenge: The primary challenge is not retention, but on-column stability and sample integrity . Standard methods using Methanol or neutral pH water will cause artifactual degradation during the run.

Method Development Strategy

To ensure scientific integrity, the following parameters were selected based on mechanistic reasoning:

| Parameter | Selection | Scientific Rationale |

| Stationary Phase | C18 (L1) End-capped | High carbon load is needed for retention.[1][2] "End-capping" is critical to cover residual silanols, which can catalyze the elimination of HBr from the analyte. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH (~2.7) stabilizes the benzylic bromide against hydrolysis (nucleophilic attack by OH⁻ is suppressed). |

| Mobile Phase B | Acetonitrile (ACN) | Aprotic solvent. Methanol is strictly avoided because it acts as a nucleophile, converting the analyte to the methyl ether during sample prep or chromatography. |

| Column Temp | 25°C (Ambient) | Elevated temperatures (e.g., 40°C) accelerate the elimination of HBr (degradation to vinyl analog). |

Detailed Experimental Protocol

Instrumentation & Conditions

-

System: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

-

Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent USP L1).

-

Wavelength: 215 nm (Primary, max sensitivity), 254 nm (Secondary, aromatic specificity).

-

Flow Rate: 1.0 mL/min.[2]

-

Injection Volume: 5 - 10 µL.

-

Run Time: 20 Minutes.

Gradient Table

A steep gradient is used to elute the highly lipophilic bromide and its potential dimer impurities.

| Time (min) | % Mobile Phase A (0.1% FA/H2O) | % Mobile Phase B (ACN) | Event |

| 0.00 | 50 | 50 | Equilibration |

| 2.00 | 50 | 50 | Isocratic Hold |

| 12.00 | 5 | 95 | Linear Gradient |

| 15.00 | 5 | 95 | Wash |

| 15.10 | 50 | 50 | Return to Initial |

| 20.00 | 50 | 50 | Re-equilibration |

Sample Preparation (CRITICAL)

-

Diluent: 100% Acetonitrile (HPLC Grade, Dry).

-

Stock Solution: Weigh 10 mg of substance into a 10 mL volumetric flask. Dissolve immediately in ACN.

-

Working Standard: Dilute Stock 1:10 in ACN to ~0.1 mg/mL.

-

Precaution: Do NOT use Methanol. Do not use water in the diluent. Inject immediately after preparation. Keep autosampler at 4°C if possible.

Visualizing the Stability & Degradation Pathways

The following diagram illustrates the degradation pathways that this method is designed to detect and prevent.

Caption: Degradation pathways of the benzylic bromide. The method uses Acidic pH to block the 'Alcohol' path and ACN diluent to block the 'Ether' path.

System Suitability & Validation Criteria

To ensure the method is performing correctly, the following criteria must be met.

| Parameter | Acceptance Limit | Troubleshooting |

| Retention Time (RT) | ~10.5 ± 0.5 min | If shifting earlier, check organic composition. If shifting later, check column aging. |

| Tailing Factor (T) | NMT 1.5 | High tailing indicates silanol interaction. Ensure column is "End-capped" and mobile phase has acid modifier.[1] |

| Resolution (Rs) | > 2.0 between Analyte and Vinyl Impurity | Vinyl impurity elutes later (more lipophilic) or slightly earlier depending on pi-pi interactions. |

| % RSD (n=5) | NMT 2.0% | High RSD often indicates sample degradation in the vial. Check autosampler temperature. |

Relative Retention Times (RRT) - Estimated

-

Hydrolysis Product (Alcohol): ~0.6 - 0.7 RRT (More polar, elutes early).

-

Target (Bromide): 1.00 RRT.

-

Elimination Product (Vinyl): ~1.1 - 1.2 RRT (Loss of polar Br, conjugated system).

Troubleshooting Guide